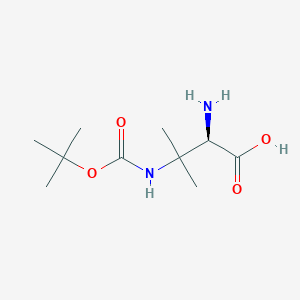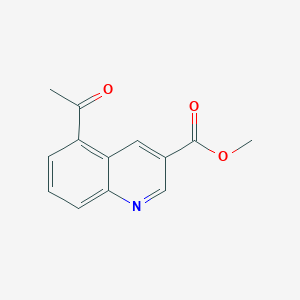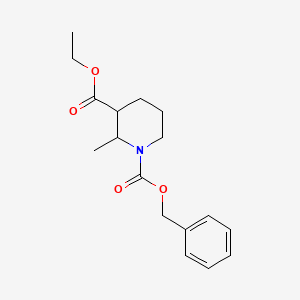
2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester
概要
説明
“2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester” is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. It is also known as 4-Hydroxycyclohexyl methacrylate .
Synthesis Analysis
The synthesis of such compounds generally involves free radical polymerization reactions . Peroxides or persulfates can be used as initiators for the polymerization reaction, which typically occurs at temperatures between 60-80 degrees Celsius .Molecular Structure Analysis
The molecular structure of “this compound” consists of a 2-methyl-2-propenoic acid (also known as methacrylic acid) moiety and a 4-hydroxycyclohexyl ester moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 271.6±33.0 °C (Predicted) and a density of 1.06±0.1 g/cm3 (Predicted) .科学的研究の応用
Possible Molecular Targets for Therapeutic Applications
Caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid obtained from propolis extract, has been identified as a compound with potential therapeutic applications in inflammation and cancer. It targets various transcription factors like nuclear factor-κB, tissue necrosis factor-α, interleukin-6, and others. Clinical studies are suggested to explore its toxicities and therapeutic effects further (Murtaza et al., 2014).
Biotechnological Applications
Biotechnological Routes from Biomass
Lactic acid, a hydroxycarboxylic acid, is produced commercially by the fermentation of biomass sugars. It is used in synthesizing biodegradable polymers and serves as a feedstock for green chemistry. From lactic acid, various chemicals like pyruvic acid, acrylic acid, and lactate ester can be produced through chemical and biotechnological routes. These biotechnological processes might replace chemical routes in the future due to their "greener" properties (Gao, Ma, & Xu, 2011).
Environmental Impact
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are primarily used as preservatives in various products. They are considered emerging contaminants and are always present at low concentrations in effluents of wastewater treatment plants. Being compounds with phenolic hydroxyl groups, parabens can react with free chlorine, yielding halogenated by-products. Further studies are needed to improve knowledge about their toxicity and environmental impact (Haman et al., 2015).
Industrial Applications
Phthalate Sample Preparation and Analysis
Phthalate esters, widely used as plasticizers in food processing and packaging, are chemicals of concern. The methods of sample preparation have progressed significantly, and their analysis primarily involves gas chromatography and liquid chromatography. The improvement in the limit of detection analysis for various food matrices indicates an advancement in the methods used for detecting and quantifying phthalate esters (Harunarashid, Lim, & Harunsani, 2017).
Safety and Hazards
作用機序
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-hydroxycyclohexyl methacrylate . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
It has been used in the preparation of hydrogels, which are three-dimensional networks prepared from hydrophilic polymers .
Cellular Effects
The cellular effects of 4-Hydroxycyclohexyl methacrylate are largely dependent on its incorporation into hydrogels. These hydrogels provide essential structural support, biochemical cues, and the mechanical strength needed for cell adhesion, proliferation, migration, and differentiation .
Molecular Mechanism
When incorporated into hydrogels, it can influence the properties of the hydrogel, which in turn can affect cellular behavior .
Temporal Effects in Laboratory Settings
It is known that the properties of hydrogels, including those made with this compound, can be adjusted to control degradation rates and biological function .
特性
IUPAC Name |
(4-hydroxycyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h8-9,11H,1,3-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJEEOZPSVNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436772 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203245-10-7 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)


![N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B3049282.png)
![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)
![Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B3049286.png)



![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)